

# Spectral Data Analysis of 2-(cyclopropylmethoxy)acetic acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-(cyclopropylmethoxy)acetic Acid

Cat. No.: B123766

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## Introduction

**2-(cyclopropylmethoxy)acetic acid** is a small organic molecule featuring a cyclopropyl group, an ether linkage, and a carboxylic acid functional moiety. The unique structural characteristics imparted by the strained cyclopropyl ring and the acidic proton make the comprehensive spectral analysis of this compound crucial for its identification, purity assessment, and for understanding its potential chemical and biological interactions. This guide provides a detailed overview of the spectral data, experimental protocols, and potential biological significance of **2-(cyclopropylmethoxy)acetic acid**, serving as a valuable resource for professionals in research and drug development. While specific experimental data for this compound is not publicly available, this guide presents a detailed analysis based on established principles of spectroscopy and data from analogous structures.

## Spectral Data Summary

The following tables summarize the predicted quantitative data for the spectral analysis of **2-(cyclopropylmethoxy)acetic acid** based on its chemical structure and known spectral properties of similar functional groups.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~4.1	Singlet	2H	-O-CH <sub>2</sub> -COOH
~3.4	Doublet	2H	-CH <sub>2</sub> -O-
~1.1	Multiplet	1H	-CH- (cyclopropyl)
~0.5	Multiplet	2H	-CH <sub>2</sub> - (cyclopropyl)
~0.2	Multiplet	2H	-CH <sub>2</sub> - (cyclopropyl)

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~175	C=O
~75	-O-CH <sub>2</sub> -
~70	-CH <sub>2</sub> -O-
~10	-CH- (cyclopropyl)
~3	-CH <sub>2</sub> - (cyclopropyl)

**Table 3: Predicted FT-IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid)
~2950	Medium	C-H stretch (cyclopropyl and methylene)
~1710	Strong	C=O stretch (carboxylic acid)
~1200	Strong	C-O stretch (acid and ether)
~1050	Medium	C-O stretch (ether)

## Mass Spectrometry

In mass spectrometry, **2-(cyclopropylmethoxy)acetic acid** (molecular weight: 130.14 g/mol ) is expected to show a molecular ion peak ( $[M]^+$ ) or a protonated molecular ion peak ( $[M+H]^+$ ) depending on the ionization technique used. Common fragmentation patterns would likely involve the loss of the carboxylic acid group ( $-COOH$ , 45 Da) or cleavage of the ether bond.

m/z	Possible Fragment
131	$[M+H]^+$
85	$[M-COOH]^+$
57	$[C_4H_9]^+$ (from cyclopropylmethyl)

## Detailed Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-(cyclopropylmethoxy)acetic acid** in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ). The choice of solvent depends on the solubility of the compound.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a standard one-dimensional proton NMR spectrum.
  - Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}C$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}C$  NMR spectrum.

- A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
  - Solid (KBr pellet): If the sample is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin pellet.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the prepared sample in the spectrometer and record the sample spectrum.
  - The instrument typically scans the mid-infrared range ( $4000\text{--}400\text{ cm}^{-1}$ ).
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

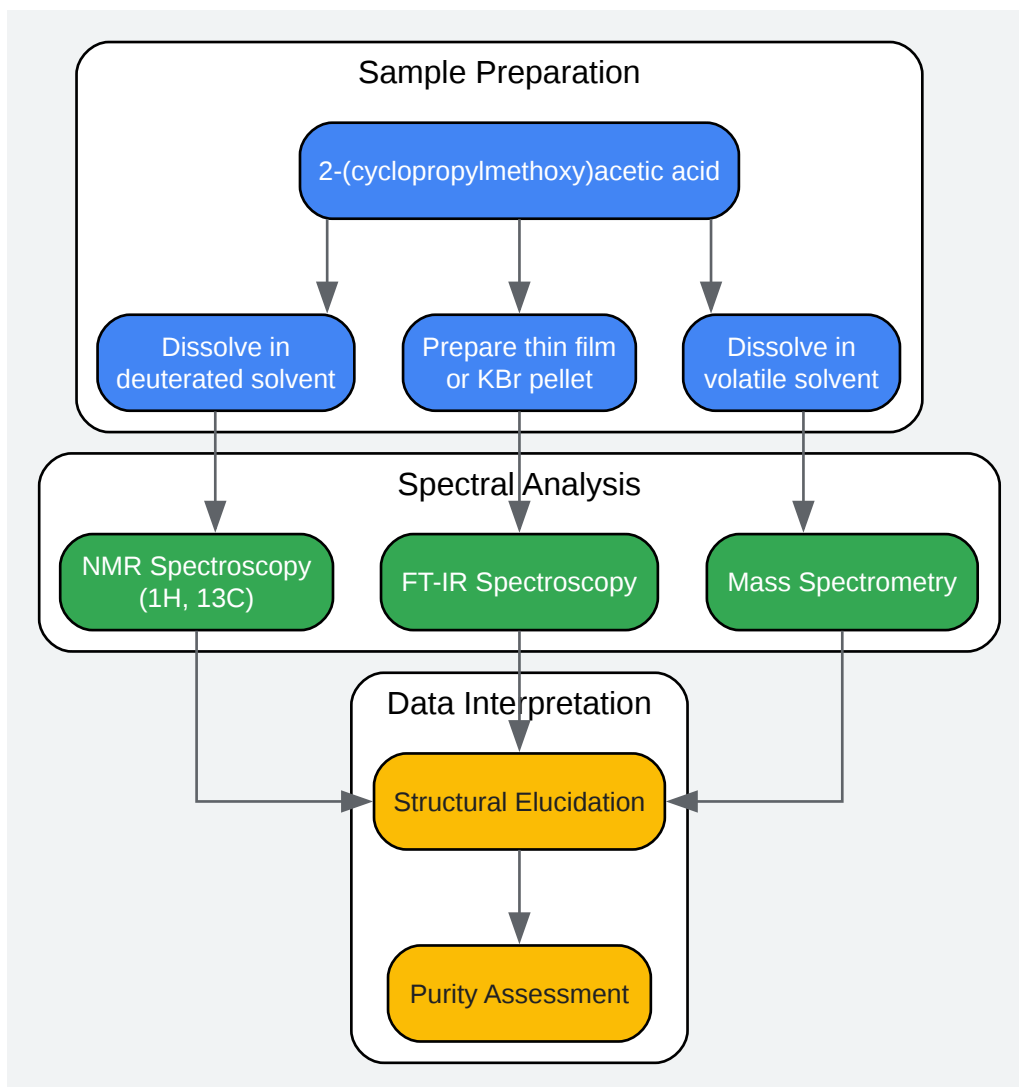
## Mass Spectrometry (MS)

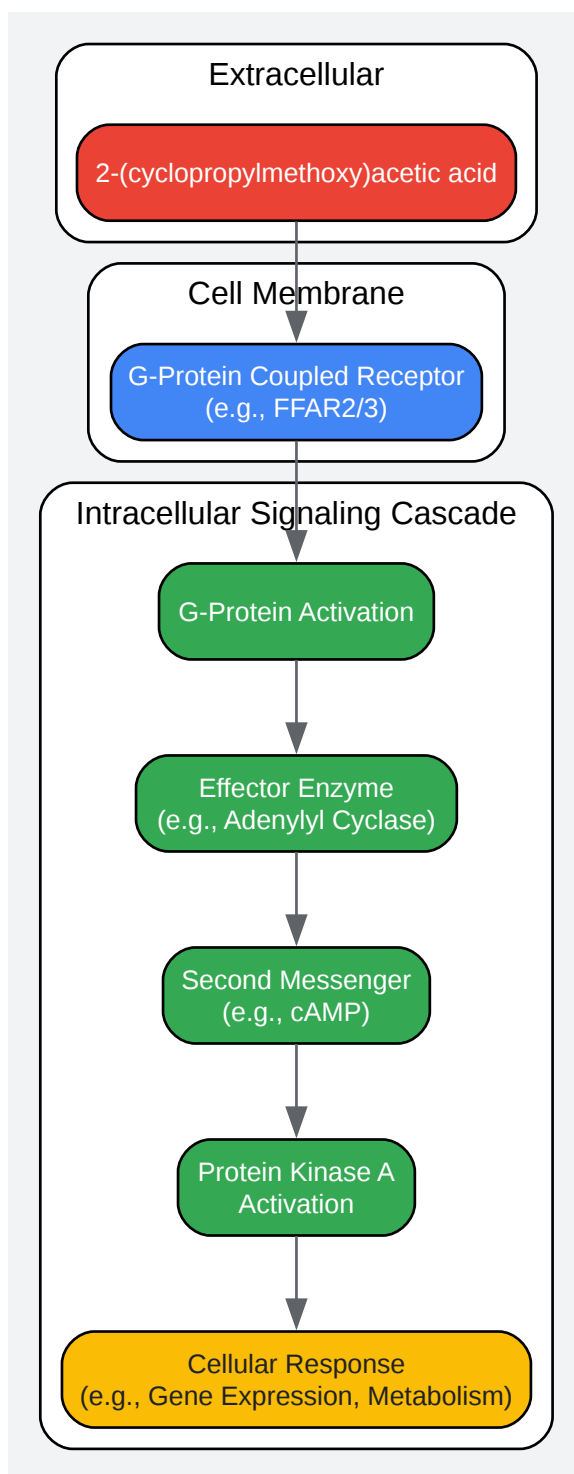
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Data Acquisition:**
  - Introduce the sample into the mass spectrometer.
  - Acquire the mass spectrum over a suitable mass-to-charge ( $m/z$ ) range.
- **Data Analysis:** Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the parent molecule and its fragments.

## Mandatory Visualizations





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